molecular formula C9H12BLiN2O4 B14845615 Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B14845615
M. Wt: 230.0 g/mol
InChI Key: SMFXETCOJLUTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT typically involves the formation of the boronic acid ate complex followed by complexation with 1,1,1-tris(hydroxymethyl)ethane and lithium salt. The synthetic route may involve the use of boronic acids and appropriate ligands under controlled conditions to form the desired complex .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT involves its ability to participate in various chemical reactions. The boronic acid moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The lithium salt component may enhance the solubility and reactivity of the compound .

Properties

Molecular Formula

C9H12BLiN2O4

Molecular Weight

230.0 g/mol

IUPAC Name

lithium;5-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C9H12BN2O4.Li/c1-9-4-14-10(15-5-9,16-6-9)7-2-12-8(13)3-11-7;/h2-3H,4-6H2,1H3,(H,12,13);/q-1;+1

InChI Key

SMFXETCOJLUTDS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-]12(OCC(CO1)(CO2)C)C3=CNC(=O)C=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.